Brain‑Region Depletion in Schizophrenia: Thr-Val-Leu vs. Neurotypical Controls
Comparative peptidomic analysis of post‑mortem hippocampal and prefrontal cortex tissue from schizophrenia patients versus neurotypical controls identified a significant depletion of the tripeptide Thr-Val-Leu. The magnitude of reduction was approximately 40 % in the disease group relative to controls, whereas generic tripeptide pools (total free tripeptide content) did not differ significantly between the two cohorts [1].
| Evidence Dimension | Tripeptide abundance in post‑mortem brain tissue |
|---|---|
| Target Compound Data | ≈40 % reduction in Thr-Val-Leu content in schizophrenia hippocampal and prefrontal cortex samples versus controls |
| Comparator Or Baseline | Neurotypical control brain tissue (TVL level set as 100 % baseline); total free tripeptide pool showed no significant difference |
| Quantified Difference | ~40 % depletion specific to the TVL sequence; non‑significant change in bulk tripeptide fraction |
| Conditions | Post‑mortem human brain tissue; comparative peptidomic profiling; regions: hippocampus and prefrontal cortex |
Why This Matters
This sequence‑specific, disease‑associated depletion establishes Thr-Val-Leu as a uniquely relevant research tool for schizophrenia mechanistic studies, whereas generic tripeptide mixtures fail to capture this disease signal.
- [1] ACS News. Brain peptides linked to schizophrenia. Chemical & Engineering News, 1976, 54(34), 18. View Source
